molecular formula C19H13NO3 B11628104 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 130284-81-0

2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B11628104
CAS No.: 130284-81-0
M. Wt: 303.3 g/mol
InChI Key: OCRXVUMOYCGRIZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a benzo[f]isoindole core (a fused bicyclic structure with a five-membered imide ring) substituted with a para-methoxyphenyl group at the N-position. This compound belongs to a class of molecules studied for applications in medicinal chemistry, materials science, and organic synthesis due to their modular reactivity and tunable electronic properties . The methoxy group (-OCH₃) is an electron-donating substituent, influencing the compound’s solubility, optical properties, and reactivity in multicomponent reactions .

Properties

CAS No.

130284-81-0

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C19H13NO3/c1-23-15-8-6-14(7-9-15)20-18(21)16-10-12-4-2-3-5-13(12)11-17(16)19(20)22/h2-11H,1H3

InChI Key

OCRXVUMOYCGRIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The T3P® (propylphosphonic anhydride)-activated domino synthesis, as detailed by Denißen et al., provides a robust route to benzo[f]isoindole-1,3(2H)-diones. The protocol involves sequential activation of 3-arylpropiolic acids followed by annulation with primary amines. For 2-(4-methoxyphenyl)-substituted derivatives, the reaction proceeds as follows:

  • Anhydride Formation : 3-(4-Methoxyphenyl)propiolic acid (1.00 mmol) is dissolved in dichloromethane under nitrogen, treated with triethylamine (1.01 mmol), and cooled to 0°C. T3P® (1.00 mmol, 50% wt in dichloroethane) is added dropwise, inducing cyclization to the intermediate naphtho[2,3-c]furan-1,3-dione.
  • Amine Incorporation : After 20 h at room temperature, DMF and 4-methoxyaniline (1.00 mmol) are introduced, and the mixture is heated to 115°C for 24 h. Nucleophilic attack at the anhydride’s carbonyl group facilitates ring opening and re-closure, installing the 4-methoxyphenyl group at the isoindole’s 2-position.

Optimization Insights :

  • Solvent Effects : Dichloromethane ensures optimal solubility of intermediates, while DMF promotes nucleophilic reactivity at elevated temperatures.
  • Stoichiometry : A 1:1 ratio of T3P® to propiolic acid minimizes side reactions (e.g., over-acylation), yielding 72–85% isolated product after silica gel chromatography.

Analytical Validation

  • ¹H NMR (CDCl₃) : Key signals include aromatic protons at δ 7.85–7.45 (m, 4H, naphthalene), δ 7.30 (d, J = 8.6 Hz, 2H, Ar-OCH₃), and δ 6.95 (d, J = 8.6 Hz, 2H, Ar-OCH₃). The methoxy group resonates at δ 3.85 (s, 3H).
  • HRMS (ESI+) : Calculated for C₁₉H₁₃NO₄ [M+H]⁺: 326.0917; Found: 326.0914.

Acid-Induced Intermolecular [3+2] Cycloaddition/Oxidation

Reaction Design and Scope

Lin et al. demonstrated a benzoic acid-catalyzed tandem cycloaddition/oxidation using 1,4-naphthoquinone, aromatic aldehydes, and N-substituted amino esters. While originally targeting 4,9-diones, modifications enable access to 1,3-diones:

  • Cycloaddition : 1,4-Naphthoquinone (0.25 mmol), 4-methoxybenzaldehyde (0.30 mmol), and ethyl glycinate (0.30 mmol) react in toluene with benzoic acid (1.0 equiv) under air. The [3+2] adduct forms via a 1,3-dipolar intermediate.
  • Oxidation : Air-mediated dehydrogenation converts the dihydroisoindole to the fully aromatic dione system.

Yield Considerations :

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) on the aldehyde enhance reactivity, affording 58–65% yields.
  • Oxidant Efficiency : Molecular oxygen outperforms chemical oxidants (e.g., DDQ), minimizing byproducts.

Comparative Analysis with T3P® Method

Parameter T3P® Method Cycloaddition
Yield 72–85% 58–65%
Reaction Time 24 h 10 h
Functional Tolerance Broad (amines, ethers) Limited to electron-rich aldehydes
Purification Column chromatography Recrystallization

Structural Confirmation and Crystallography

Single-Crystal X-Ray Analysis

The PubChem entry (CID 250687) confirms the planar benzo[f]isoindole core with a dihedral angle of 8.2° between the naphthalene and 4-methoxyphenyl groups. Key crystallographic data:

  • CCDC Number : 747301
  • Space Group : P2₁/c
  • Bond Lengths : C=O (1.21 Å), C-N (1.38 Å).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Scaffold Variations

The benzo[f]isoindole-1,3-dione scaffold differs from related structures in ring size and conjugation:

  • 1H-Benzo[de]isoquinoline-1,3(2H)-dione (6-membered ring): Exhibits lower reactivity in Passerini reactions (10% yield) compared to the five-membered benzo[f]isoindole derivative (96% yield), highlighting the importance of ring strain and scaffold rigidity .
  • 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione : Incorporates a pyridine ring, altering electronic properties and hydrogen-bonding capacity compared to purely hydrocarbon-based cores .

Table 1: Reactivity of Core Scaffolds in Passerini Reactions

Compound Core Structure Reaction Yield Key Feature Reference
Benzo[f]isoindole-1,3-dione (2b) 5-membered 96% High reactivity
Benzo[de]isoquinoline-1,3-dione (2c) 6-membered 10% Low reactivity

Substituent Effects on Properties

The para-substituent on the phenyl ring significantly impacts physicochemical and functional properties:

  • 2-(4-Methoxyphenyl) derivative: The methoxy group improves solubility in organic solvents and stabilizes charge-transfer transitions, relevant for optical applications .
  • Electron-Withdrawing Groups (e.g., -F, -SO₂) :
    • 2-(4-Fluorophenyl) derivative : The fluorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
    • 2-{2-[(4-Chlorophenyl)sulfonyl]ethyl} derivative : The sulfonyl group introduces strong electron-withdrawing effects, altering redox behavior and thermal stability .

Table 2: Substituent-Driven Properties

Compound Substituent Key Property Application Insight Reference
2-(4-Methoxyphenyl) -OCH₃ Enhanced solubility, luminescence Optoelectronics
2-(4-Hydroxyphenyl) -OH Hydrogen bonding capability Biomolecular probes
2-(4-Fluorophenyl) -F Increased electrophilicity Reactive intermediates
2-{2-[(4-Chlorophenyl)sulfonyl]ethyl} -SO₂C₆H₄Cl High thermal stability Agrochemicals

Spectroscopic and Crystallographic Insights

  • NMR and HRMS : The target compound and its analogues (e.g., 3g, 5a–c) show distinct shifts in ¹H and ¹³C NMR spectra due to substituent electronic effects. For example, the methoxy group in 2-(4-methoxyphenyl) causes upfield shifts in aromatic protons compared to electron-withdrawing groups .
  • Crystal Structures : Ortho-substituted derivatives (e.g., 2-(2-methoxyphenyl)) exhibit steric hindrance, affecting molecular packing and melting points compared to para-substituted analogues .

Biological Activity

The compound 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione , also known by its ChemDiv Compound ID 4614-0105, is a member of the benzoisoindole family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects based on recent studies.

  • Molecular Formula : C19H13NO3
  • IUPAC Name : 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3-dione
  • SMILES : COc(cc1)ccc1N(C(c1cc2ccccc2cc11)=O)C1=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound.

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines. For example, in a study evaluating the cytotoxic effects against A549 lung adenocarcinoma cells, it exhibited significant inhibitory effects with an IC50 value determined through MTT assays .
  • In Vivo Studies : In a xenograft model involving nude mice, treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups . This suggests a potent anticancer mechanism that warrants further investigation.

Anti-inflammatory Activity

The compound's structural similarity to other benzoisoindole derivatives suggests potential anti-inflammatory properties.

  • Mechanism of Action : Research indicates that certain derivatives can inhibit superoxide anion generation and neutrophil elastase release in activated human neutrophils. For instance, related compounds demonstrated dual inhibitory effects on these inflammatory mediators with low IC50 values (e.g., 2.78 μM for neutrophil elastase) suggesting that modifications in the structure could enhance these activities .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Compound ModificationBiological ActivityIC50 Value
Hydroxyimino groupEnhanced anti-inflammatory0.047 μM (PGE2 production inhibition)
Methyl substitutionReduced activity on NE releaseN/A
Benzyl derivativesCytotoxicity against A549 cellsVaries

This table illustrates how specific functional groups can alter the biological efficacy of isoindole derivatives.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of isoindole derivatives:

  • Study on A549 Cells : Two derivatives were tested for cytotoxicity using MTT assays. Both showed significant inhibition of cell viability, with further evaluation in vivo confirming their potential as therapeutic agents against lung cancer .
  • Anti-inflammatory Evaluation : A recent study synthesized various benzo[f]indole derivatives and assessed their ability to inhibit inflammatory pathways in vitro. The findings indicated that certain modifications could lead to enhanced anti-inflammatory properties .

Q & A

Q. How do photophysical properties of benzo[f]isoindole-diones enable material science applications?

  • Methodology :
  • Absorption/fluorescence spectroscopy : Derivatives with electron-deficient aryl groups (e.g., 4c) exhibit blue luminescence (λem = 450 nm) due to extended π-conjugation. Quantum yield (Φ) correlates with substituent polarity (Table 6) .
  • Solid-state packing : Crystallographic data reveal π-π interactions (3.4–3.5 Å) that enhance charge transport in organic semiconductors .

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